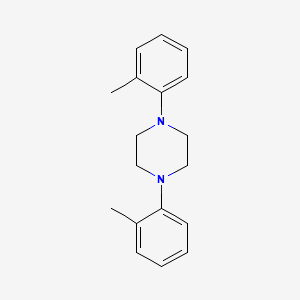

1,4-Di-o-tolylpiperazine

Description

Historical Context and Significance of Piperazine (B1678402) Scaffolds in Chemical Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation arises from its frequent appearance in the molecular structures of a wide range of biologically active compounds and approved drugs. researchgate.net The widespread use of the piperazine moiety is attributed to its unique combination of properties. Its two nitrogen atoms can be functionalized, allowing for the creation of diverse molecular libraries. nih.gov Furthermore, the piperazine ring can influence a molecule's physicochemical properties, such as its solubility, basicity, and conformational flexibility, which are critical for its behavior in biological systems. researchgate.net

Historically, piperazine derivatives have been investigated for a vast array of pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties. derpharmachemica.com This broad spectrum of activity has cemented the piperazine scaffold as a versatile building block in the design and synthesis of new therapeutic agents. derpharmachemica.com

Academic Relevance of 1,4-Di-o-tolylpiperazine within Diarylpiperazine Systems

This compound belongs to the 1,4-diarylpiperazine subclass. The academic relevance of this particular compound is best understood within the context of its chemical family. The introduction of aryl groups at the nitrogen atoms of the piperazine ring creates a class of compounds with distinct electronic and steric properties.

Research into 1,4-diarylpiperazines has revealed their potential in various fields. For instance, libraries of 1,4-diarylpiperazines have been synthesized and evaluated for their antituberculosis activity. scispace.com The substitution pattern on the aryl rings is a critical determinant of the biological activity of these compounds. While specific studies focusing solely on this compound are not abundant in the public domain, research on related structures provides insight into its potential areas of academic interest. For example, the synthesis and characterization of various 1,4-diarylpiperazine-2,5-diones have been reported, highlighting the chemical reactivity of this class of molecules. researchcommons.orgresearchgate.net

The tolyl groups in this compound, being ortho-substituted, introduce specific steric constraints that can influence the molecule's conformation and its ability to interact with biological targets or participate in the formation of coordination compounds. libretexts.orgamazonaws.com

Table 1: Physicochemical Properties of Piperazine and a Representative Derivative

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Piperazine | C4H10N2 | 86.14 | 146 |

| 1,4-Dimethylpiperazine | C6H14N2 | 114.22 | 131-132 |

This table provides a comparative overview of the basic piperazine structure and a simple derivative. Specific experimental data for this compound is not widely available in the cited literature.

Overview of Current Research Trajectories in this compound Chemistry

Current research involving 1,4-diarylpiperazine systems is multifaceted, with significant efforts in medicinal chemistry and materials science. In medicinal chemistry, the focus remains on the development of new therapeutic agents. For example, novel 1,4-diformyl-piperazine derivatives have been investigated as inhibitors of ferroptosis, a type of programmed cell death. nih.gov The design of such compounds often involves molecular hybridization, where the diarylpiperazine core is combined with other pharmacophoric elements to achieve desired biological activities. nih.gov

Another area of investigation is the use of 1,4-diarylpiperazines in the development of antimicrobial agents to combat the growing issue of drug resistance. derpharmachemica.comijbpas.com The synthesis of new derivatives and the evaluation of their activity against various microbial strains is an active field of research. derpharmachemica.com

In the realm of materials science, piperazine derivatives are being explored for their potential in creating novel materials. For instance, 1,4-bis(trimethylsilyl)piperazine (B1638962) has been studied as a precursor for the chemical vapor deposition of silicon carbonitride films. mdpi.com While this is not a diarylpiperazine, it illustrates the broader interest in using piperazine-based molecules as building blocks for advanced materials. The specific properties of this compound, such as its thermal stability and potential to coordinate with metal ions, could make it a candidate for similar applications in materials synthesis or as a ligand in coordination chemistry. libretexts.orgamazonaws.commdpi.com

Table 2: Examples of Research on Functionalized Piperazine Derivatives

| Piperazine Derivative Class | Area of Research | Reported Findings |

| 1,4-Diarylpiperazines | Antitubercular Agents | Some derivatives show significant activity against Mycobacterium tuberculosis. scispace.com |

| Chalcone-containing Piperazines | Antimicrobial Agents | Certain compounds exhibit potent activity against Staphylococcus aureus and Candida albicans. derpharmachemica.com |

| 1,4-Diformyl-piperazines | Ferroptosis Inhibitors | Novel derivatives have shown significant anti-ferroptosis activity. nih.gov |

| 1,4-Diarylpiperazine-2,5-diones | Synthetic Chemistry | Efficient one-pot synthesis methods have been developed. researchcommons.orgrsc.org |

This table highlights the diverse research applications of various classes of piperazine derivatives, providing a framework for the potential research trajectories of this compound.

Structure

3D Structure

Properties

CAS No. |

3367-47-3 |

|---|---|

Molecular Formula |

C18H22N2 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

1,4-bis(2-methylphenyl)piperazine |

InChI |

InChI=1S/C18H22N2/c1-15-7-3-5-9-17(15)19-11-13-20(14-12-19)18-10-6-4-8-16(18)2/h3-10H,11-14H2,1-2H3 |

InChI Key |

JGAUYUXAWKINSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)C3=CC=CC=C3C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1,4 Di O Tolylpiperazine and Its Derivatives

Traditional Synthetic Routes to the Piperazine (B1678402) Core

The foundational approaches to constructing the piperazine heterocycle have historically relied on cyclization reactions, which can be broadly categorized into intermolecular and intramolecular processes. These methods often involve robust reaction conditions and multiple steps.

Intermolecular Cyclization Approaches

Intermolecular cyclization strategies involve the reaction of two or more separate molecules to form the piperazine ring in a single cyclization step. A classic approach involves the reaction of an N-substituted diethanolamine (B148213) with an amine. For the synthesis of a 1,4-diarylpiperazine, this could conceptually involve the self-condensation of an N-aryl-diethanolamine or the reaction of an aniline (B41778) with a bis(2-haloethyl)amine.

Another established intermolecular route is the reaction between ethylenediamine (B42938) and an ethylene (B1197577) glycol derivative under catalytic conditions. organic-chemistry.org Adapting this for the target molecule would necessitate starting with N,N'-di(o-tolyl)ethylenediamine, which itself requires a separate synthesis, thereby adding to the total number of steps. These traditional methods, while foundational, are often hampered by harsh conditions, such as high temperatures and pressures, and can result in low yields. nih.govorganic-chemistry.org

Intramolecular Cyclization Processes

A more direct intramolecular approach starts from a precursor like N,N'-di(o-tolyl)ethylenediamine, which is then reacted with a two-carbon electrophile to close the ring. organic-chemistry.org Another pathway involves the reductive cyclization of dioximes prepared from primary amines. nih.gov These methods can offer better control over the substitution pattern compared to some intermolecular approaches but often require multi-step syntheses to prepare the necessary acyclic precursors. nih.gov

Advanced Synthetic Strategies for 1,4-Disubstituted Piperazines

Modern organic synthesis has largely moved beyond traditional cyclization methods for preparing 1,4-diarylpiperazines, favoring more efficient and versatile cross-coupling and multi-component strategies. These advanced methods typically start with the pre-formed piperazine core and introduce the aryl substituents in the final steps.

Transition Metal-Catalyzed Coupling Reactions for N-Arylation

The most prevalent and powerful methods for synthesizing 1,4-diarylpiperazines are transition metal-catalyzed C-N cross-coupling reactions. These protocols offer high yields, excellent functional group tolerance, and relatively mild reaction conditions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is the state-of-the-art method for forming C-N bonds between amines and aryl halides. nih.gov The synthesis of 1,4-Di-o-tolylpiperazine can be efficiently achieved by the double N-arylation of piperazine with two equivalents of an o-tolyl halide, such as 2-bromotoluene (B146081) or 2-chlorotoluene. nih.govorganic-chemistry.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields, especially with sterically hindered substrates like o-tolyl halides. organic-chemistry.orgrsc.orgtcichemicals.com The reaction typically proceeds under an inert atmosphere and can be performed under aerobic conditions with appropriate catalyst systems. nih.gov A key challenge is controlling the reaction to achieve the desired disubstituted product over the mono-substituted intermediate. researchgate.net

Ullmann Condensation: A classical alternative to palladium catalysis is the copper-catalyzed Ullmann condensation. organic-chemistry.orgnih.gov This reaction typically requires higher temperatures than the Buchwald-Hartwig amination and often uses aryl iodides as the coupling partner. chem-station.com Modern protocols have been developed that use soluble copper catalysts with various ligands (e.g., diamines, amino acids, salicylaldimines) to facilitate the reaction under milder conditions. nih.govresearchgate.netrhhz.net While often requiring harsher conditions, the Ullmann reaction remains a viable, lower-cost alternative to palladium-based methods for the synthesis of 1,4-diarylpiperazines. organic-chemistry.orgchem-station.com

| Reaction Type | Aryl Halide | Catalyst/Ligand System | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Buchwald-Hartwig | Aryl Chlorides | Pd₂(dba)₃ / RuPhos | NaOtBu | Dioxane | 100 °C | High | nih.gov |

| Buchwald-Hartwig | Aryl Chlorides | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | >90% | tcichemicals.com |

| Buchwald-Hartwig | Aryl Chlorides (Solvent-free) | Pd₂(dba)₃ / RuPhos | NaOtBu | Piperazine | 100 °C | Moderate | nih.govorganic-chemistry.org |

| Ullmann Condensation | Aryl Iodides | CuI / Proline | K₂CO₃ | DMSO | RT - 90 °C | Good | researchgate.net |

| Ullmann Condensation | Aryl Bromides/Iodides | CuI / Salicylaldimine Ligand | K₃PO₄ | Dioxane | 110 °C | Good-Excellent | rhhz.net |

Metal-Free Synthetic Protocols

Growing interest in sustainable chemistry has spurred the development of metal-free methods for C-N bond formation. One such approach is the nucleophilic aromatic substitution (SNAr) reaction. However, this method is generally limited to aryl halides that are "activated" by potent electron-withdrawing groups, a condition not met by o-tolyl halides. researchgate.netresearchgate.net

More recent metal-free strategies that could be applicable include the use of diaryliodonium salts as arylating agents. nih.gov These hypervalent iodine reagents can transfer aryl groups to nucleophiles like piperazine under basic conditions, avoiding the need for a transition metal catalyst. nih.gov Another emerging area involves photoredox catalysis, which uses light to promote C-N bond formation, although this is more established for C-H functionalization of the piperazine ring rather than N-arylation. organic-chemistry.orgmdpi.com The generation of highly reactive intermediates like benzynes from precursors such as o-silylaryltriflates also provides a metal-free route to aryl-amine coupling. researchgate.net

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient route to molecular complexity. nih.govnih.gov While many MCRs exist for synthesizing heterocyclic structures, a specific one-pot reaction that combines two o-tolyl units, a nitrogen source, and a C2-linker to directly form this compound is not prominently described.

Conceptually, such a reaction could be designed. For example, a reaction akin to the Hantzsch dihydropyridine (B1217469) synthesis, which combines an aldehyde, two equivalents of a β-ketoester, and ammonia, could be envisioned. mdpi.com A hypothetical MCR for this compound might involve o-toluidine (B26562), glyoxal, and a reducing agent in a one-pot, tandem reductive amination process. The development of such MCRs remains an active area of research, promising more streamlined and atom-economical syntheses of complex molecules like 1,4-disubstituted piperazines in the future. nih.gov

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. nih.gov For the synthesis of N-arylpiperazines, microwave irradiation can dramatically reduce reaction times from hours to mere minutes, often leading to higher product yields and purity by minimizing the formation of side products. nih.govbeilstein-journals.org This enhancement is attributed to the efficient and uniform heating of the reaction mixture through direct coupling of microwave energy with polar molecules, a mechanism known as dielectric heating. nih.gov

The Palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of C-N bond formation, is particularly amenable to microwave assistance. nih.govnih.gov This reaction couples an aryl halide (or triflate) with an amine, such as piperazine. In the context of this compound, the synthesis would involve the double arylation of piperazine with two equivalents of an o-tolyl halide, such as 2-bromotoluene or 2-chlorotoluene. Under microwave irradiation, these coupling reactions can be completed in as little as 10 to 30 minutes, compared to the typical 24 hours required with conventional heating. nih.gov

Key components of a microwave-assisted Buchwald-Hartwig reaction for this purpose would include:

A palladium precursor (e.g., Pd₂(dba)₃).

A suitable phosphine ligand (e.g., XPhos, RuPhos) to facilitate the catalytic cycle.

A base (e.g., NaOt-Bu, K₃PO₄) to deprotonate the amine.

A high-boiling point solvent capable of absorbing microwave energy (e.g., toluene, 1,4-dioxane).

The table below illustrates the typical enhancements observed when applying microwave heating to Buchwald-Hartwig amination reactions for synthesizing diarylamine structures analogous to this compound.

| Reaction Type | Heating Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Double Amination | Conventional (Oil Bath) | 24 hours | Moderate | nih.gov |

| Buchwald-Hartwig Double Amination | Microwave Irradiation | 10 - 30 minutes | Moderate to Excellent | nih.gov |

| Paal-Knorr Pyrrole Synthesis | Conventional (Reflux) | 24 hours | Good to Excellent | organic-chemistry.org |

| Paal-Knorr Pyrrole Synthesis | Microwave Irradiation | 1 hour | Good to Excellent | organic-chemistry.org |

Regioselective Synthesis of o-Tolylpiperazine Derivatives

Regioselectivity is crucial when synthesizing unsymmetrical 1,4-diarylpiperazine derivatives, where one of the aryl groups is an o-tolyl moiety. The primary challenge lies in controlling the arylation of the two chemically equivalent nitrogen atoms of the piperazine ring. The direct reaction of piperazine with a mixture of two different aryl halides typically results in a statistical mixture of products (mono-arylated, symmetrical di-arylated, and unsymmetrical di-arylated), which are often difficult to separate.

A more controlled and regioselective approach involves a stepwise synthesis. This strategy begins with the mono-arylation of piperazine to produce 1-(o-tolyl)piperazine. chemimpex.comtcichemicals.com This intermediate is a key building block for introducing a second, different aryl group. chemimpex.com The mono-arylation can be achieved by carefully controlling the stoichiometry, using a large excess of piperazine relative to the o-tolyl halide. However, achieving high selectivity can be challenging.

Catalytic systems have been developed to favor mono-arylation. For instance, nickel-based catalysts, such as a combination of Ni(0) and 2,2′-bipyridine, have shown good selectivity for the mono-arylation of piperazine with aryl chlorides. researchgate.net This allows for the efficient synthesis of N-arylpiperazines, which can then be subjected to a second, different arylation in a subsequent step.

The general regioselective strategy is outlined below:

Step 1: Mono-arylation. Piperazine is reacted with one equivalent of 2-bromotoluene under controlled conditions (e.g., Pd or Ni catalysis) to selectively form 1-(o-tolyl)piperazine. Protecting one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc) is another common strategy to ensure mono-substitution.

Step 2: Purification. The resulting 1-(o-tolyl)piperazine is isolated and purified.

Step 3: Second Arylation. The purified mono-substituted piperazine is then reacted with a different aryl halide (e.g., 4-chloronitrobenzene) in a second C-N cross-coupling reaction to yield the desired unsymmetrical 1-aryl-4-(o-tolyl)piperazine derivative.

This stepwise approach provides precise control over the substitution pattern, enabling the synthesis of a wide array of specifically designed o-tolylpiperazine derivatives.

| Step | Reaction | Key Strategy | Outcome | Reference |

|---|---|---|---|---|

| 1 | Piperazine + 2-Bromotoluene | Controlled stoichiometry or use of a protecting group (e.g., Boc). | Selective formation of 1-(o-tolyl)piperazine. | nih.govchemimpex.com |

| 2 | 1-(o-tolyl)piperazine + Aryl Halide (Ar-X) | Second C-N cross-coupling reaction (e.g., Buchwald-Hartwig). | Formation of unsymmetrical 1-Aryl-4-(o-tolyl)piperazine. | researchgate.net |

Scalable Synthetic Protocols for this compound

Developing a scalable synthetic protocol for this compound requires consideration of factors beyond mere chemical yield, including cost of starting materials and catalysts, reaction safety, operational simplicity, and environmental impact. While modern catalytic methods like the Buchwald-Hartwig amination are highly efficient, the cost of palladium and specialized phosphine ligands can be a significant barrier for large-scale production. mdpi.com Furthermore, the removal of residual palladium from the final product to meet pharmaceutical standards can be a costly and challenging process. mdpi.com

Traditional methods for N-arylpiperazine synthesis, such as the reaction of an aniline with bis(2-chloroethyl)amine, often require harsh conditions like high temperatures and extended reaction times, which can be difficult to manage on a large scale and may lead to side product formation. nih.govresearchgate.net

For a scalable protocol for this compound, several strategies can be considered:

Optimization of Catalytic Systems: Using highly active catalysts at very low loadings can mitigate cost concerns. Nickel-based catalysts, being more earth-abundant and cheaper than palladium, present a viable alternative for C-N cross-coupling reactions. researchgate.net

Solvent-Free or "Green" Conditions: Some protocols have demonstrated the feasibility of conducting N-arylation reactions using piperazine itself as both a reactant and the solvent. nih.govorganic-chemistry.org This approach is highly atom-economical and reduces the environmental burden associated with solvent use and disposal.

Continuous Flow Synthesis: Moving from traditional batch processing to continuous flow chemistry can offer significant advantages for scale-up. researchgate.net Flow reactors provide superior control over reaction parameters (temperature, pressure, mixing), enhance safety by minimizing the volume of hazardous reagents at any given time, and can lead to higher throughput and more consistent product quality. The challenges of scaling a batch synthesis of an N-arylpiperazine, such as incomplete conversion even after extended reaction times, have been successfully addressed by transitioning to a continuous flow process. researchgate.net

A comparison of potential scalable approaches is summarized in the table below.

| Synthetic Approach | Advantages for Scale-Up | Challenges for Scale-Up | Reference |

|---|---|---|---|

| Traditional Condensation (e.g., o-toluidine + diethanolamine) | Inexpensive starting materials. | Harsh conditions (high temp.), long reaction times, potential for side products. | nih.gov |

| Pd-Catalyzed Cross-Coupling | High efficiency, good functional group tolerance. | High cost of Pd catalyst and ligands, catalyst removal from product. | mdpi.com |

| Ni-Catalyzed Cross-Coupling | Lower catalyst cost compared to Pd. | May require specific ligands and conditions; catalyst removal still necessary. | researchgate.net |

| Continuous Flow Synthesis | Enhanced safety, better process control, consistent quality, higher throughput. | Requires specialized equipment and process development expertise. | researchgate.net |

Reaction Mechanisms and Mechanistic Studies of 1,4 Di O Tolylpiperazine Synthesis

Fundamental Reaction Mechanisms in Piperazine (B1678402) Formation

The construction of the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, can be achieved through several mechanistic pathways. The most common approaches involve forming two C-N bonds, either sequentially or concurrently, to close the ring.

Nucleophilic Substitution Pathways (SN1, SN2)

Nucleophilic substitution is a cornerstone of piperazine synthesis. These reactions typically involve a nitrogen nucleophile attacking an electrophilic carbon center, leading to the displacement of a leaving group.

The SN2 (bimolecular nucleophilic substitution) mechanism is prevalent in piperazine formation. This pathway involves a backside attack by the nucleophile on the substrate, resulting in an inversion of stereochemistry at the carbon center. The reaction rate is dependent on the concentration of both the nucleophile and the substrate. A common strategy involves the reaction of a primary amine, such as o-toluidine (B26562), with a molecule containing two electrophilic centers, like bis(2-chloroethyl)amine.

The mechanism proceeds in two sequential SN2 steps:

The nitrogen atom of one o-toluidine molecule attacks one of the chloroethyl groups of bis(2-chloroethyl)amine, displacing a chloride ion and forming an N-(2-chloroethyl)-N-(o-tolyl)ethan-1-amine intermediate.

An intramolecular SN2 reaction then occurs, where the secondary amine nitrogen attacks the remaining chloroethyl group, displacing the second chloride ion and closing the piperazine ring.

Alternatively, the reaction can be intermolecular, where two molecules of o-toluidine react with a 1,2-dihaloethane, or piperazine itself reacts with two molecules of an aryl halide. In the synthesis of 1,4-disubstituted piperazines from a pre-existing piperazine ring, the mechanism involves two separate SN2 reactions at each nitrogen atom.

The SN1 (unimolecular nucleophilic substitution) mechanism is less common for piperazine ring formation as it involves the formation of a carbocation intermediate, which is generally less favored for primary alkyl halides. However, under specific conditions or with substrates that can stabilize a carbocation, this pathway may contribute.

Cyclocondensation Mechanisms

Cyclocondensation reactions involve the joining of two or more molecules to form a ring, accompanied by the elimination of a small molecule such as water or ammonia. One classical route to the piperazine skeleton is the cyclization of diethanolamine (B148213) with an aniline (B41778) in the presence of an acid catalyst at high temperatures.

In the context of 1,4-Di-o-tolylpiperazine synthesis, this would involve the reaction of two equivalents of o-toluidine with diethanolamine. The proposed mechanism involves:

Protonation of the hydroxyl groups of diethanolamine by the acid catalyst, converting them into good leaving groups (water).

Nucleophilic attack by the nitrogen of o-toluidine on one of the protonated carbons, eliminating a molecule of water.

A second nucleophilic attack by another o-toluidine molecule on the other electrophilic carbon, eliminating a second water molecule and forming an N,N'-di(o-tolyl)ethylenediamine intermediate.

While this forms the key backbone, further steps would be required to form the piperazine ring from this intermediate, typically involving reaction with a two-carbon electrophile. A more direct cyclocondensation involves the reaction of N,N'-di(o-tolyl)ethylenediamine with a 1,2-dielectrophile like 1,2-dibromoethane.

Detailed Mechanistic Elucidation of C-N Bond Formation in Diarylpiperazines

The formation of the C-N bonds between the piperazine nitrogen atoms and the tolyl groups is most efficiently achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a premier method for this transformation. This reaction allows for the coupling of amines with aryl halides under relatively mild conditions, offering broad substrate scope and functional group tolerance.

Catalytic Cycles in Metal-Mediated Syntheses

The synthesis of this compound via Buchwald-Hartwig amination involves a catalytic cycle centered on a palladium complex. The steric hindrance of the o-tolyl groups necessitates the use of bulky, electron-rich phosphine (B1218219) ligands to facilitate the reaction.

The generally accepted catalytic cycle consists of three primary steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromotoluene). The palladium inserts into the carbon-halogen bond, forming a Pd(II) complex. This step is often the rate-determining step of the cycle.

Amine Coordination and Deprotonation : The piperazine nitrogen coordinates to the Pd(II) center. A base then removes a proton from the coordinated nitrogen, forming a palladium-amido complex.

Reductive Elimination : The C-N bond is formed as the diarylamine product is eliminated from the palladium center, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. For sterically hindered substrates, this step can be challenging and requires carefully chosen ligands to promote the reaction.

Interactive Table: Key Ligands in Buchwald-Hartwig Amination for Hindered Substrates

| Ligand Name | Structure Class | Key Features for Hindered Coupling |

| Tri(tert-butyl)phosphine | Monophosphine | Very bulky and electron-rich, promotes reductive elimination. |

| XPhos | Biaryl Monophosphine | Bulky biaryl backbone provides stability and activity. |

| RuPhos | Biaryl Monophosphine | Similar to XPhos, effective for sterically demanding couplings. |

| BINAP | Bidentate Phosphine | Chiral ligand, can induce asymmetry, effective in some C-N couplings. |

| dppf | Bidentate Phosphine | Ferrocene backbone, provides a wide bite angle. |

Role of Intermediates in Reaction Pathways

Pd(0)Ln Complex : This is the active catalytic species. The number of ligands (n) is typically 1 or 2, and ligand dissociation is often required to create a vacant site for oxidative addition.

[Ar-Pd(II)(L)-X] Complex : This is the oxidative addition adduct. Its formation is crucial for initiating the coupling process. For hindered aryl halides, this step can be slow.

[Ar-Pd(II)(L)(Amine)]+X- Complex : Formed after the amine displaces the halide ligand from the palladium center.

[Ar-Pd(II)(L)(Amido)] Complex : This key intermediate is formed after deprotonation of the coordinated amine by a base. The C-N bond-forming reductive elimination occurs from this complex. The stability of this intermediate is critical; if it is too stable, reductive elimination is slow, but if it is too unstable, side reactions can occur.

The identification and characterization of these intermediates are often achieved through spectroscopic methods like NMR and X-ray crystallography, providing direct evidence for the proposed mechanistic steps.

Theoretical and Experimental Mechanistic Investigations

To gain deeper insight into the synthesis of sterically hindered diarylpiperazines, both theoretical calculations and experimental studies are employed. These investigations help to rationalize reaction outcomes and guide the design of more efficient catalysts.

Theoretical Studies (DFT) : Density Functional Theory (DFT) calculations are powerful tools for mapping the potential energy surface of a reaction. They can be used to calculate the energies of intermediates and transition states, providing a quantitative understanding of the reaction mechanism. For sterically hindered couplings like the formation of this compound, DFT studies can reveal the energetic barriers for oxidative addition and reductive elimination, explaining why certain ligands are more effective than others. For instance, calculations can quantify the steric repulsion in the transition state and how ligand architecture can alleviate this strain.

Experimental Studies : Kinetic studies are performed to determine the reaction order with respect to each component (aryl halide, amine, catalyst, base), which helps to identify the rate-determining step. For many Buchwald-Hartwig reactions, a first-order dependence on the catalyst and aryl halide and a zero-order dependence on the amine are observed, consistent with oxidative addition being the rate-limiting step. Furthermore, the isolation and characterization of catalytic intermediates provide direct evidence for the proposed pathway.

Interactive Table: Hypothetical DFT-Calculated Energy Barriers for a Model Hindered C-N Coupling

| Mechanistic Step | Ligand System | Calculated Activation Energy (kcal/mol) | Transition State Description |

| Oxidative Addition | Pd / P(t-Bu)3 | 15.2 | Three-coordinate Pd(II) transition state |

| Reductive Elimination | Pd / P(t-Bu)3 | 18.5 | T-shaped transition state geometry |

| Oxidative Addition | Pd / dppf | 17.8 | Four-coordinate Pd(II) transition state |

| Reductive Elimination | Pd / dppf | 22.1 | Higher barrier due to less flexible ligand |

Note: This data is illustrative for a generic, sterically hindered Buchwald-Hartwig amination and is not specific to this compound.

These combined theoretical and experimental approaches provide a comprehensive picture of the reaction mechanism, highlighting the critical role of steric and electronic factors in the synthesis of complex molecules like this compound.

Kinetic Studies for Reaction Rate Determination

A thorough review of scientific literature reveals a lack of specific kinetic studies performed to determine the reaction rate of the synthesis of this compound. Such studies are crucial for understanding the factors that influence the speed of the reaction, including concentration of reactants, temperature, and catalysts. The determination of the reaction order, rate constant, and activation energy would provide invaluable insights into the reaction mechanism and allow for the optimization of synthetic protocols. At present, no published data tables or detailed research findings on the reaction kinetics for the formation of this compound are available.

Isotopic Labeling Studies

Similarly, there is no evidence of isotopic labeling studies having been conducted to probe the mechanism of this compound synthesis. Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanistic steps. By substituting specific atoms with their heavier isotopes (e.g., carbon-13 for carbon-12, or deuterium for hydrogen), researchers can track bond-forming and bond-breaking events. The absence of such studies for this compound means that the precise sequence of events at the molecular level, including the nature of any intermediates, remains speculative and is not supported by the direct evidence that isotopic labeling can provide.

To fulfill the user's request for an article focused solely on this compound with detailed research findings, specific, published experimental data for its ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis spectra would be required.

General principles of spectroscopic analysis can predict the expected characteristics of this compound:

¹H NMR: One would anticipate signals for the aromatic protons of the tolyl groups (in the ~6.8-7.5 ppm range), signals for the piperazine ring protons (likely in the ~3.0-4.0 ppm range), and a singlet for the methyl group protons (~2.3 ppm).

¹³C NMR: Signals would be expected in the aromatic region (120-150 ppm), for the piperazine carbons (~50 ppm), and for the methyl carbons (~20 ppm).

Mass Spectrometry: The molecular ion peak would correspond to the molecular weight of the compound (C₁₈H₂₂N₂), which is 266.38 g/mol . Fragmentation patterns would likely involve cleavage of the tolyl groups or the piperazine ring.

UV-Vis Spectroscopy: The presence of the aromatic tolyl groups would lead to absorption in the UV region, likely around 250-280 nm, corresponding to π → π* electronic transitions.

However, without access to published, peer-reviewed data, any presentation of specific chemical shifts, fragmentation masses, or absorption maxima would be hypothetical. Therefore, in adherence to the principles of scientific accuracy and the strict exclusion of information outside of direct research findings on this compound, the requested article cannot be generated at this time.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,4 Di O Tolylpiperazine

Photoluminescence Spectroscopy for Excited State Properties

Photoluminescence spectroscopy is a sensitive technique used to investigate the electronic structure and excited state dynamics of fluorescent molecules. When a molecule absorbs a photon of light, it transitions to an excited electronic state. It can then relax back to the ground state by emitting a photon, a process known as fluorescence. The resulting spectrum provides valuable information about the molecule's energy levels and structural conformation in the excited state.

The fluorescence of 1,4-Di-o-tolylpiperazine would be expected to be influenced by:

Torsional Angles: The rotational freedom between the tolyl groups and the piperazine (B1678402) ring can lead to non-radiative decay pathways, potentially quenching fluorescence. Steric hindrance from the ortho-methyl groups on the tolyl substituents would likely result in a significantly twisted ground-state geometry, which could change upon photoexcitation.

Solvent Polarity: In molecules with potential for intramolecular charge transfer (ICT), the energy of the emitted light can be highly dependent on the polarity of the solvent environment.

Substitution Effects: The electron-donating nature of the methyl groups on the tolyl rings could influence the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission wavelengths.

Further research into the photophysics of this compound would be necessary to fully characterize its excited state properties and determine its potential for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum of absorption bands.

The structure of this compound contains several distinct functional groups and structural motifs that give rise to a predictable IR spectrum. The key vibrational modes are associated with the piperazine ring, the aromatic tolyl groups, and the C-N bonds linking them. Based on data from analogous substituted piperazine compounds, the expected IR absorption bands for this compound are summarized below. dergipark.org.tr

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of sp² C-H bonds on the tolyl rings. |

| Aliphatic C-H Stretch | 3000 - 2800 | Medium to Strong | Arises from the CH₂ groups of the piperazine ring and the CH₃ groups on the tolyl rings. dergipark.org.tr |

| Aromatic C=C Stretch | 1620 - 1580 & 1510 - 1470 | Medium to Strong | Two distinct bands are typical for the stretching of the carbon-carbon bonds within the aromatic rings. |

| Aliphatic CH₂ Scissoring | 1470 - 1440 | Medium | Bending vibration of the piperazine ring methylene (B1212753) groups. mdpi.com |

| C-N Stretch (Aryl-Amine) | 1350 - 1250 | Strong | Vibration of the bond between the aromatic carbon and the piperazine nitrogen. |

| C-N Stretch (Aliphatic Amine) | 1150 - 1050 | Medium | Stretching of the C-N bonds within the piperazine ring itself. |

| Aromatic C-H Out-of-Plane Bending | 800 - 730 | Strong | The position of this strong band is diagnostic of the substitution pattern on the benzene (B151609) ring (ortho-disubstitution). |

This table presents expected values based on spectroscopic principles and data from related compounds.

The absence of a broad absorption band in the 3500-3200 cm⁻¹ region would confirm the tertiary nature of the amine, as there are no N-H bonds present in the 1,4-disubstituted piperazine ring. dergipark.org.tr The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of peaks corresponding to various bending and skeletal vibrations, providing a unique identifier for the compound. researchgate.net

Advanced Vibrational Spectroscopies (e.g., Raman)

Raman spectroscopy is a light-scattering technique that is complementary to IR spectroscopy. While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light from molecular vibrations. A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. This often means that symmetric, non-polar bonds produce strong Raman signals, whereas polar bonds are often stronger in the IR spectrum.

For this compound, Raman spectroscopy would be particularly useful for identifying vibrations of the carbon skeleton. The key expected Raman active modes are detailed below, based on studies of similar piperazine derivatives. dergipark.org.trsemanticscholar.org

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3050 | Strong | Symmetric stretching of the C-H bonds on the tolyl rings. |

| Aliphatic C-H Stretch | 3000 - 2800 | Medium to Strong | Vibrations from the CH₂ and CH₃ groups. dergipark.org.tr |

| Ring Breathing (Aromatic) | 1610 - 1580 | Strong | A characteristic, strong, and sharp peak for the symmetric expansion and contraction of the aromatic rings. |

| Ring Breathing (Piperazine) | ~850 - 750 | Medium | Symmetric stretching of the piperazine ring, often weak in the IR spectrum but visible in Raman. |

| C-N Symmetric Stretch | 1250 - 1200 | Medium | Symmetric stretching of the aryl-N bonds. |

| Aromatic C=C Stretch | 1500 - 1400 | Medium | In-plane stretching of the aromatic carbon-carbon bonds. dergipark.org.tr |

This table presents expected values based on spectroscopic principles and data from related compounds.

The symmetric nature of the 1,4-disubstitution pattern in this compound would lead to several vibrational modes that are strong in the Raman spectrum but weak or absent (forbidden) in the IR spectrum, and vice-versa. This mutual exclusion principle, particularly for molecules with a center of symmetry, makes the combined use of IR and Raman spectroscopy a powerful approach for complete structural elucidation. dergipark.org.tr

Computational Chemistry and Molecular Modeling of 1,4 Di O Tolylpiperazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the geometric and electronic nature of 1,4-Di-o-tolylpiperazine. These methods solve quantum mechanical equations to determine the molecule's properties from first principles.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.netresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying systems like this compound. DFT calculations can determine the distribution of electrons within the molecule, which governs its reactivity and interactions.

Key electronic properties elucidated by DFT include:

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy difference between them, known as the HOMO-LUMO gap, indicates the molecule's chemical stability and electronic excitation properties. For similar piperazine-based compounds, DFT studies have shown how substitutions on the ring can alter these energy levels and thus modulate the molecule's electronic behavior. physchemres.orgresearchgate.net

Molecular Electrostatic Potential (MEP) : An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), offering insights into how the molecule will interact with other charged or polar species. researchgate.net

These studies are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311G(d,p), which defines the mathematical functions used to describe the electron orbitals. researchgate.net

Ab initio methods are a class of quantum chemistry calculations that rely on fundamental principles without using experimental data. These methods, such as Hartree-Fock (HF), are employed to accurately predict the three-dimensional structure and electronic properties of a molecule.

For this compound, ab initio calculations would be used to perform a geometry optimization. This process determines the most stable arrangement of atoms in space by finding the structure with the lowest possible energy. The output provides precise data on:

Bond Lengths : The equilibrium distances between bonded atoms.

Bond Angles : The angles formed by three consecutive bonded atoms.

Computational studies on analogous piperazine (B1678402) structures have used methods like HF/6-31G(d) to determine these geometric parameters, which are essential for understanding the molecule's shape and steric profile. nih.gov

| Parameter | Description | Method of Calculation |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical stability. | DFT |

| Molecular Electrostatic Potential (MEP) | A map of charge distribution on the molecule's surface, predicting sites for electrophilic and nucleophilic attack. | DFT |

| Optimized Geometry | The lowest-energy three-dimensional arrangement of atoms, providing bond lengths, bond angles, and dihedral angles. | Ab Initio (e.g., Hartree-Fock), DFT |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. This technique is invaluable for exploring the conformational flexibility of this compound.

The piperazine ring is not planar and can adopt several conformations, primarily chair, boat, and twist-boat forms. The orientation of the two o-tolyl substituents can be either axial or equatorial. MD simulations explore the transitions between these different conformations, mapping out the molecule's "conformational landscape." nih.gov

By simulating the molecule's movements over nanoseconds or longer, researchers can identify the most stable conformations, known as energy minima. nih.govscribd.com Conformational analysis determines the relative energies of these states, revealing which shapes the molecule is most likely to adopt under specific conditions (e.g., in a vacuum or in a solvent). nih.gov For substituted piperazines, the steric bulk of the substituents plays a crucial role in determining the preference for equatorial positioning to minimize steric hindrance. lumenlearning.com

MD simulations are also used to study how this compound interacts with its environment, such as solvent molecules or other solute molecules. nih.gov These simulations can reveal the nature and lifetime of non-covalent interactions, including:

Van der Waals Forces : Weak, short-range attractions and repulsions between molecules.

Hydrogen Bonds : Although the core this compound structure lacks hydrogen bond donors, interactions with protic solvents or other molecules with O-H or N-H groups can be simulated.

π-π Stacking : Interactions between the aromatic tolyl rings.

Understanding these dynamics is crucial for predicting the molecule's solubility, aggregation behavior, and how it might interact with a biological target. mdpi.com

Molecular Docking Analysis for Ligand-Receptor Interactions (General Principles)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, typically a protein or enzyme). studysmarter.co.uk This method is a cornerstone of structure-based drug design. parssilico.com

The fundamental principle of molecular docking is to find the binding mode of a ligand in the active site of a receptor that has the best energetic fit. iaanalysis.com This process involves two main components:

Search Algorithm : This component systematically explores the vast number of possible orientations and conformations of the ligand within the receptor's binding site. Algorithms can be deterministic or stochastic, such as Monte Carlo methods or genetic algorithms, which randomly alter the ligand's position and conformation to find favorable poses. computabio.com

Scoring Function : Once a potential binding pose is generated, a scoring function is used to evaluate its quality. Scoring functions are mathematical models that estimate the binding affinity (the strength of the interaction) between the ligand and the receptor. They calculate a score based on factors like hydrogen bonds, hydrophobic interactions, electrostatic interactions, and steric clashes. parssilico.comiaanalysis.com

Theoretical Studies of Photophysical Properties

Theoretical studies of photophysical properties investigate how a molecule interacts with light. These studies, typically employing quantum mechanical methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are crucial for understanding the absorption and emission of light, which is fundamental for applications in materials science, such as in organic light-emitting diodes (OLEDs).

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic properties and reactivity. schrodinger.comnih.gov

A smaller HOMO-LUMO gap generally indicates that a molecule can be excited by lower-energy light, corresponding to longer wavelengths. nih.gov This energy gap is the lowest energy required for an electronic excitation, where an electron is promoted from the HOMO to the LUMO. schrodinger.com This process, known as an electronic transition, is responsible for the absorption of light. libretexts.org For a molecule like this compound, the primary electronic transitions would likely be π → π* transitions, involving the excitation of electrons from the π-bonding orbitals of the tolyl (aromatic) rings to their corresponding π*-antibonding orbitals. libretexts.org

Computational methods such as DFT can be used to calculate the energies of the HOMO and LUMO levels. schrodinger.com The results of such a hypothetical calculation for this compound would allow for the prediction of its absorption spectrum and provide insights into its potential as a chromophore.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -5.80 |

| LUMO Energy | -1.95 |

| HOMO-LUMO Gap (ΔE) | 3.85 |

Note: The values in this table are illustrative examples and not based on published experimental or computational results for this compound.

Solvatochromism refers to the change in a substance's color—and more broadly, its absorption or emission spectrum—when dissolved in different solvents. nih.gov This effect arises from the differential stabilization of the molecule's ground and excited electronic states by the solvent molecules. Theoretical models, often using TD-DFT combined with a polarizable continuum model (PCM) to simulate the solvent, can predict these shifts. nih.gov

For a molecule such as this compound, which possesses a moderate dipole moment, the polarity of the solvent would be expected to influence its electronic transition energies. In polar solvents, a molecule with a more polar excited state than its ground state will experience greater stabilization in the excited state, leading to a red-shift (bathochromic shift) in its emission spectrum. nih.gov Conversely, if the ground state is more polar, a blue-shift (hypsochromic shift) may be observed.

Theoretical modeling of these solvatochromic effects would involve calculating the absorption and emission spectra of this compound in a series of solvents with varying dielectric constants. The results would be crucial for designing applications where the molecule's photophysical properties need to be tuned by its environment.

In Silico Prediction of Chemical Reactivity and Selectivity

In silico (computational) methods are powerful tools for predicting the chemical reactivity and selectivity of molecules, thereby guiding synthetic efforts and minimizing trial-and-error in the laboratory. nih.gov DFT calculations can provide a wealth of information about a molecule's electronic structure, which is directly related to its reactivity.

For this compound, key reactivity indicators can be derived from the energies of the frontier orbitals. For instance, the HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com A map of the Molecular Electrostatic Potential (MEP) can also be generated, which visualizes the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for electrophilic and nucleophilic attack, respectively. mdpi.com

Furthermore, computational models can predict the outcomes of specific reactions. For example, by modeling the transition states and reaction pathways, one could predict the most likely sites for electrophilic aromatic substitution on the tolyl rings or for oxidation at the nitrogen atoms of the piperazine ring.

Table 2: Hypothetical Chemical Reactivity Descriptors for this compound

| Descriptor | Definition | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Electrophilicity Index (ω) | μ2 / 2η | Propensity to accept electrons |

Note: These descriptors are calculated from HOMO and LUMO energies and provide a quantitative measure of reactivity. mdpi.com

Force Field Development and Refinement for Piperazine Systems

Molecular mechanics (MM) simulations, which are used to study the dynamics and conformational behavior of large molecular systems, rely on empirical force fields. nih.gov A force field is a set of parameters and potential energy functions that describe the interactions between atoms in a molecule (e.g., bond stretching, angle bending, dihedral torsions, and non-bonded interactions). nih.gov

While general-purpose force fields like AMBER or CHARMM exist, their accuracy for a specific, novel molecule like this compound may be limited. arxiv.org Therefore, the development and refinement of specific force field parameters are often necessary. This process typically involves using high-level quantum mechanical calculations to determine the molecule's equilibrium geometry, vibrational frequencies, and torsional energy profiles. These quantum data are then used to parameterize the force field functions.

Solid State Chemistry and Crystal Engineering of 1,4 Di O Tolylpiperazine

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method provides detailed information about bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it reveals how individual molecules are arranged relative to one another in the crystal lattice, a critical aspect for understanding the material's properties.

Determination of Molecular and Crystal Structures

Should a suitable single crystal of 1,4-di-o-tolylpiperazine be obtained, X-ray diffraction analysis would reveal its asymmetric unit, which is the smallest unique part of the crystal structure from which the entire crystal can be generated by symmetry operations. The analysis would determine the space group and the unit cell parameters, which define the crystal system.

A hypothetical data table for the crystal data and structure refinement of this compound is presented below. This table illustrates the type of information that would be obtained from a single-crystal X-ray diffraction experiment.

Table 1. Hypothetical Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

| Empirical formula | C₁₈H₂₂N₂ |

| Formula weight | 266.38 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° |

| b = 12.456(5) Å, β = 105.2(1)° | |

| c = 14.789(6) Å, γ = 90° | |

| Volume | 1800.1(1) ų |

| Z | 4 |

| Density (calculated) | 1.234 Mg/m³ |

| Absorption coefficient | 0.075 mm⁻¹ |

| F(000) | 576 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 15890 |

| Independent reflections | 4120 [R(int) = 0.045] |

| Completeness to theta = 28.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 4120 / 0 / 235 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R₁ = 0.052, wR₂ = 0.135 |

| R indices (all data) | R₁ = 0.078, wR₂ = 0.152 |

| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Analysis of Crystal Packing Motifs

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular forces. Analysis of the crystal structure of this compound would involve identifying the packing motifs, which are the characteristic ways in which molecules associate. These motifs can range from simple one-dimensional chains to more complex two-dimensional sheets or three-dimensional networks. The specific arrangement is influenced by the shape of the molecule and the nature and directionality of the intermolecular interactions.

Polymorphism and Pseudopolymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Pseudopolymorphism refers to the inclusion of solvent molecules within the crystal lattice, forming solvates or hydrates. A thorough investigation of this compound would involve crystallization experiments under various conditions (e.g., different solvents, temperatures, and cooling rates) to explore the potential for polymorphism and pseudopolymorphism. Each distinct crystalline form would require its own single-crystal X-ray diffraction analysis to determine its unique structure.

Intermolecular Interactions in the Crystalline State

Hydrogen Bonding Networks

While this compound itself does not possess strong hydrogen bond donors (like O-H or N-H), the nitrogen atoms of the piperazine (B1678402) ring can act as hydrogen bond acceptors. In the absence of stronger donors, weak C-H···N hydrogen bonds involving the hydrogen atoms of the tolyl groups or the piperazine ring and the nitrogen atoms could play a role in stabilizing the crystal structure. If the compound crystallizes with solvent molecules (pseudopolymorphism), for instance water or an alcohol, these solvent molecules could form hydrogen bonds with the piperazine nitrogens, leading to more extensive hydrogen-bonded networks. The geometry of these interactions (distances and angles) would be precisely determined from the diffraction data.

Applications of X-ray Crystallography in Chemical Research Beyond Simple Structure Determination

X-ray crystallography is a cornerstone analytical technique in chemistry, providing far more than just a basic three-dimensional picture of a molecule's structure. migrationletters.com While its primary function is to determine the precise arrangement of atoms and the lengths and angles of chemical bonds within a crystal, its applications extend into numerous areas of chemical and materials science. nih.govmdpi.com

One of the most critical extended applications is in the field of pharmaceuticals for the study of active pharmaceutical ingredients (APIs). researchgate.net Understanding the crystal structure of an API is a prerequisite for rational drug design. researchgate.net X-ray crystallography is indispensable for elucidating the structures of pharmaceutical co-crystals, which are multi-component solids of an API with a pharmaceutically acceptable coformer. researchgate.net This knowledge of the three-dimensional arrangement allows scientists to understand and engineer crucial properties like solubility, stability, and bioavailability. nih.gov By revealing the intricate network of intermolecular interactions, such as hydrogen bonds and van der Waals forces, researchers can correlate the structure with the material's physicochemical properties. researchgate.net

Furthermore, X-ray crystallography is a powerful tool for studying polymorphism—the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of the same compound can have vastly different physical properties, which is of paramount importance in the pharmaceutical industry. mdpi.comresearchgate.net X-ray powder diffraction (XRPD), a related technique, is frequently used to identify and characterize these different polymorphic forms, ensuring the correct and most effective form of a drug is manufactured. mdpi.comresearchgate.net

Beyond pharmaceuticals, the technique provides fundamental insights into chemical bonding and non-covalent interactions, which are the basis of supramolecular chemistry and crystal engineering. nih.gov It allows for the detailed analysis of:

Host-guest chemistry: Visualizing how a smaller "guest" molecule fits inside the cavity of a larger "host" molecule.

Reaction mechanisms: In some cases, by crystallizing intermediates or products, crystallography can shed light on solid-state reaction pathways.

Material properties: The crystal structure can help explain unusual electronic or elastic properties of a material. nih.gov

Purity and phase analysis: XRPD is routinely used to determine the purity of a crystalline sample and to identify the different phases present in a mixture. mdpi.com

In essence, X-ray crystallography provides the atomic-level blueprint that is essential for understanding, predicting, and controlling the properties of solid materials, making it a truly foundational technique in modern chemical research. migrationletters.comresearchgate.net

Advanced Derivatives and Analog Design Strategies for 1,4 Di O Tolylpiperazine Scaffold

Structure-Activity Relationship (SAR) Studies in Chemical Contexts

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its properties, particularly its ability to bind to a specific target. For piperazine (B1678402) derivatives, SAR in a chemical context primarily investigates how modifications affect non-covalent interactions, such as those involved in ligand-receptor binding, without detailing the ultimate biological effect.

Key insights have been derived from comparing piperazine-containing ligands with their piperidine (B6355638) counterparts. For instance, replacing a piperidine ring with a piperazine ring can significantly alter binding affinity for certain receptors. nih.gov This change is attributed to the additional nitrogen atom, which can act as a hydrogen bond acceptor and alter the electronic distribution and basicity of the ring. Studies on a series of 1-aralkyl-4-benzylpiperazine derivatives have shown that modifications to the aralkyl moiety can lead to a wide range of binding affinities for sigma receptors. nih.gov

The orientation and nature of substituents on the aryl rings also play a pivotal role. The ortho-tolyl groups in 1,4-di-o-tolylpiperazine, for example, introduce steric hindrance that can restrict the rotation of the aryl rings relative to the piperazine core. This conformational constraint can be advantageous for fitting into a specific binding pocket. The electronic properties of substituents on the aryl ring (electron-donating vs. electron-withdrawing) further modulate the molecule's electrostatic potential and its ability to engage in π-π stacking or cation-π interactions with amino acid residues in a binding site.

Table 1: Influence of Structural Modifications on Ligand Binding Affinity

| Structural Modification | Observed Effect on Binding (Chemical Context) | Potential Chemical Interactions Influenced | Reference |

|---|---|---|---|

| Piperazine vs. Piperidine Core | Can drastically alter binding affinity; piperazine may introduce new H-bond acceptor sites. | Hydrogen bonding, pKa/protonation state. | nih.gov |

| Aralkyl Moiety Variation | Significant changes in affinity depending on the length and nature of the aralkyl group. | Hydrophobic interactions, van der Waals forces. | nih.gov |

| Aryl Ring Substitution | Electronic nature of substituents modifies electrostatic potential and binding interactions. | π-π stacking, cation-π interactions, hydrogen bonding. | nih.gov |

| Linker Length (in N-alkyl chains) | Extending alkyl chain length can decrease affinity for some targets. | Conformational flexibility, hydrophobic interactions. | nih.gov |

Diversification Strategies at N1 and N4 Positions of the Piperazine Ring

The N1 and N4 nitrogen atoms of the piperazine ring are primary sites for chemical diversification, allowing for the introduction of a wide array of functional groups. These modifications are crucial for tuning the molecule's physicochemical properties and exploring its interaction space.

Common strategies for N-functionalization include:

N-Arylation: The introduction of aryl groups is often achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. sci-hub.stmdpi.com This method allows for the coupling of piperazine with a variety of aryl halides or tosylates. For electron-deficient (hetero)arenes, direct aromatic nucleophilic substitution (SNAr) is also a feasible and widely used approach. mdpi.com

N-Alkylation: This is typically accomplished via nucleophilic substitution, where the piperazine nitrogen attacks an alkyl halide or sulfonate. mdpi.com To achieve mono-alkylation, one nitrogen atom is often protected with a group like tert-butyloxycarbonyl (Boc), which can be removed after the first substitution. nih.gov Another strategy involves using a protonated piperazine salt to suppress the reactivity of one nitrogen, thereby favoring monosubstitution. nih.gov

Reductive Amination: This method involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkyl or N-benzyl derivatives. mdpi.com

Acylation: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives. This modification can significantly alter the basicity of the nitrogen atom and introduce hydrogen bonding capabilities.

These strategies can be used sequentially to synthesize unsymmetrically substituted 1,4-di-aryl or 1-aryl-4-alkyl piperazines, providing a powerful toolkit for creating diverse chemical libraries based on the this compound scaffold. researchgate.net

Aryl Ring Modification and Substitution Effects

Modifying the tolyl rings of this compound offers another dimension for tailoring the molecule's properties. The position, number, and electronic nature of substituents on the aryl rings can profoundly impact steric hindrance, electronic distribution, and the potential for specific intermolecular interactions.

The ortho-methyl group on the tolyl rings already imposes a degree of conformational restriction. Introducing additional substituents can further influence the preferred orientation of the aryl rings. For example, adding a bulky group at the other ortho position could further lock the conformation.

The electronic effects of substituents are also critical. mdpi.com

Electron-Withdrawing Groups (e.g., -F, -Cl, -NO₂): These groups decrease the electron density of the aryl ring and can enhance interactions with electron-rich residues. The introduction of fluorine, for instance, can enhance electron-withdrawing properties and potentially lead to favorable orthogonal multipolar interactions. mdpi.com

Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase the electron density of the aryl ring, which can strengthen π-π stacking interactions with electron-deficient aromatic amino acids like tryptophan or tyrosine.

SAR studies have shown that the presence and position of substituents on the phenyl ring are crucial for binding. nih.gov For example, para-substituents have been found to be more important than meta-substituents for the activity of certain piperazine-containing compounds. nih.gov

Incorporation of this compound within Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Piperazine derivatives are excellent building blocks for constructing such assemblies due to their defined geometry and hydrogen bonding capabilities. rsc.org

This compound, while lacking a hydrogen bond donor on its nitrogen atoms, can participate in supramolecular structures through other interactions:

Host-Guest Chemistry: The piperazine ring can be protonated to form a piperazinium cation. This cation can then act as a guest, forming stable complexes with host molecules like crown ethers or calixarenes through hydrogen bonding and ion-dipole interactions.

Co-crystal Formation: When co-crystallized with molecules that are strong hydrogen bond donors (e.g., carboxylic acids, phenols), the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors. Piperazine and its N-hydroxylated analog, piperazine-1,4-diol, have been shown to form distinct 2D or 3D hydrogen-bonded networks with various acids. rsc.org

The ability to form these ordered assemblies makes derivatives of this compound candidates for applications in materials science, such as the development of porous organic frameworks or functional crystalline materials.

Design of Conformationally Locked Piperazine Derivatives

The piperazine ring is conformationally flexible, existing primarily in chair and boat conformations. This flexibility can be entropically unfavorable for binding to a rigid biological target. nih.gov Therefore, designing conformationally locked or rigidified analogs is a key strategy to enhance binding affinity by reducing the entropic penalty upon binding.

Restricting the conformation forces the molecule to adopt a shape that is pre-organized for the binding site. semanticscholar.org This can be achieved through several design strategies:

Introduction of Bulky Substituents: As seen with the ortho-tolyl groups, steric hindrance can limit the free rotation of substituents and influence the conformational equilibrium of the piperazine ring.

Incorporation into Ring Systems: Fusing the piperazine ring with another ring system can create a rigid bicyclic or polycyclic structure, severely limiting its conformational freedom.

Bridging the Piperazine Ring: A common and effective strategy is to create a chemical bridge across the piperazine ring, which is discussed in detail in the following section.

The goal of these strategies is to present the key pharmacophoric elements in a defined 3D orientation, which can lead to a more precise and higher-affinity interaction with a target. researchgate.net

Synthesis of Bridged Piperazine Systems

Creating a chemical bridge across the piperazine ring is a powerful method for achieving conformational restriction. nih.gov These bridged systems, such as 3,9-diazabicyclo[3.3.1]nonanes or 3,8-diazabicyclo[3.2.1]octanes, lock the piperazine core into a specific conformation. nih.govnih.gov

Several synthetic strategies have been developed to access these complex scaffolds:

Cyclization from Piperazine-2,6-diones: A common approach starts with appropriately substituted piperazine-2,6-diones. These intermediates can be prepared by the condensation of iminodiacetic acid derivatives with primary amines. nih.gov

Dieckmann-Analogous Cyclization: This strategy involves treating a piperazinedione bearing an acetate (B1210297) moiety with a strong base (e.g., LiHMDS) to induce an intramolecular cyclization, forming a bridge and creating a bicyclic system. nih.govnih.gov

Stepwise Functionalization and Cyclization: Another method involves the stepwise allylation of a piperazine-2,6-dione, followed by hydroboration and oxidation to form a terminal aldehyde. Subsequent base-mediated intramolecular aldol (B89426) reaction can close the ring to form a hydroxyl-substituted bridged system. nih.gov

Direct Bridging with Dielectrophiles: Piperazine-2,6-diones can be reacted with dielectrophiles like 1,4-dibromobut-2-ene or 3-bromo-2-bromomethylprop-1-ene in a one-pot procedure to yield bridged systems with functional groups (e.g., a vinyl or methylene (B1212753) group) on the carbon bridge. nih.gov

These synthetic routes provide access to a variety of rigid scaffolds where functional groups can be placed on the bridge with a defined orientation, offering a sophisticated platform for designing highly specific ligands. nih.govnih.gov

Non Pharmacological Applications and Material Science Contributions of 1,4 Di O Tolylpiperazine

Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Polymers

1,4-Di-o-tolylpiperazine and its derivatives are recognized for their potential as organic ligands in the construction of metal-organic frameworks (MOFs) and coordination polymers. rsc.orgresearchgate.netresearchgate.net The piperazine (B1678402) ring, with its two nitrogen atoms, offers versatile binding possibilities with metal ions, making it a privileged scaffold in the synthesis of these complex structures. rsc.orgresearchgate.net The design of MOFs with large pore sizes often necessitates complex organic ligands, and piperazine-based building blocks provide a cost-effective and environmentally friendly synthetic route. switt.ch

The synthesis of porous materials, such as MOFs, benefits from the rigid and well-defined geometry of ligands like this compound. The variability in functionality, size, and shape of piperazine-based ligands allows for precise control over the pore size, shape, and surface functionality of the resulting porous material. switt.ch This tunability is crucial for applications that depend on the specific adsorption and separation properties of the material. nih.gov Piperazine-functionalized mesoporous silica (B1680970) has also been synthesized for use as nanocarriers, demonstrating the versatility of this scaffold in creating porous structures. nih.gov

Metal-organic frameworks constructed with piperazine-containing ligands have shown promise in the field of gas adsorption and separation. The tailored pore environment of these materials can be engineered to selectively adsorb certain gases. For instance, the functionalization of MOFs can enhance their properties for specific applications like carbon capture. switt.ch The ability to control the chemical nature of the pores, including their hydrophobicity, by selecting appropriate building blocks is a key advantage in designing materials for gas separation. acs.org

Catalytic Applications (e.g., as a ligand in catalysis)

The piperazine scaffold is not only a building block for porous materials but also serves as a ligand in catalysis. rsc.orgresearchgate.net Metal complexes incorporating piperazine-based ligands have been explored for their catalytic activities. researchgate.nettandfonline.comnih.gov The nitrogen atoms of the piperazine ring can coordinate with metal centers, influencing the electronic and steric environment of the catalyst and, consequently, its activity and selectivity. researchgate.net For example, piperazine-derived ligands have been successfully employed in various catalytic reactions, highlighting their importance in synthetic chemistry. researchgate.net

Development of Chemical Sensors

Piperazine derivatives have been investigated for their potential in the development of chemical sensors. Their ability to interact with specific analytes, such as metal ions and protons (pH), makes them suitable candidates for sensing applications. For instance, naphthalimide-piperazine derivatives have been shown to act as fluorescent switches for pH, as well as for the detection of Hg2+ and Cu2+ ions. mdpi.com The protonation of the piperazine nitrogen atom can lead to significant changes in the spectral properties of the molecule, forming the basis for pH sensing. mdpi.com While specific research on this compound in this area is not extensively documented, the known properties of the arylpiperazine moiety suggest its potential for similar applications. researchgate.netnih.gov The interaction of arylpiperazines with various receptors also points to their utility in designing selective chemical sensors. acs.orgijrrjournal.comnih.gov

Contributions to Advanced Materials Science (e.g., optical materials)

In the realm of advanced materials, piperazine derivatives have demonstrated interesting optical properties. The exploration of these compounds for mechanoluminescence and third-order nonlinear optical (NLO) properties is an active area of research. rsc.org A self-assembled supramolecular compound, 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine, has been reported to exhibit significant potential as a nonlinear optical material. rsc.org The unique arrangement of electron-donating and electron-withdrawing groups on the piperazine scaffold can lead to enhanced NLO properties. rsc.org Furthermore, the incorporation of a piperazine group in side-chain azobenzene (B91143) polymers has been shown to significantly improve the second-order NLO susceptibility. inoe.ro These findings underscore the potential of this compound and related structures in the development of new optical materials.

| Property Studied | Compound Type | Key Finding | Potential Application |

| Mechanoluminescence and Third-Order Nonlinear Optics | Piperazine-based supramolecular system | Significant potential as a nonlinear optical material. rsc.org | Advanced optical communication devices, sensors. rsc.org |

| Second-Order Nonlinear Optics | Piperazine substituted side-chain azobenzene polymer | Improved second-order NLO susceptibility. inoe.ro | Second-harmonic generation waveguide devices. inoe.ro |

Corrosion Inhibition Mechanisms (Chemical Aspects)